Quinoline, picrate Quinoline, picrate
Brand Name: Vulcanchem
CAS No.: 1701-63-9
VCID: VC16028435
InChI: InChI=1S/C9H7N.C6H3N3O7/c1-2-6-9-8(4-1)5-3-7-10-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-7H;1-2,10H
SMILES:
Molecular Formula: C15H10N4O7
Molecular Weight: 358.26 g/mol

Quinoline, picrate

CAS No.: 1701-63-9

Cat. No.: VC16028435

Molecular Formula: C15H10N4O7

Molecular Weight: 358.26 g/mol

* For research use only. Not for human or veterinary use.

Quinoline, picrate - 1701-63-9

Specification

CAS No. 1701-63-9
Molecular Formula C15H10N4O7
Molecular Weight 358.26 g/mol
IUPAC Name quinoline;2,4,6-trinitrophenol
Standard InChI InChI=1S/C9H7N.C6H3N3O7/c1-2-6-9-8(4-1)5-3-7-10-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-7H;1-2,10H
Standard InChI Key IUHDXLHMQOVWQU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Bonding

Quinoline picrate consists of a quinoline moiety (a bicyclic structure with a nitrogen atom at position 1) linked to a picrate anion (C6H2N3O7\text{C}_6\text{H}_2\text{N}_3\text{O}_7^-). The picrate group, derived from picric acid (C6H3N3O7\text{C}_6\text{H}_3\text{N}_3\text{O}_7), introduces three nitro groups (-NO2\text{-NO}_2) and a phenolic oxygen, creating a highly electron-deficient system . X-ray crystallographic studies reveal that the compound forms stable crystals through a combination of ionic and π-bonding interactions. The quinoline nitrogen donates a proton to the picrate anion, resulting in an ionic bond, while the aromatic systems engage in π-π stacking, enhancing crystalline stability .

Table 1: Key Molecular Properties of Quinoline Picrate

PropertyValueSource
Molecular FormulaC15H10N4O7\text{C}_{15}\text{H}_{10}\text{N}_{4}\text{O}_{7}
Molecular Weight358.26 g/mol
SMILES NotationO=[N+]([O-])c1cc([N+](=O)[O-])c(O)c([N+](=O)[O-])c1.c1ccc2ncccc2c1
Crystal SystemOrthorhombic

Spectroscopic and Crystallographic Insights

Infrared (IR) spectroscopy identifies characteristic absorption bands at 1,550 cm1^{-1} (C=N stretching of quinoline) and 1,350 cm1^{-1} (asymmetric NO2_2 stretching) . Single-crystal X-ray diffraction confirms a planar arrangement of the picrate anion, with interatomic distances of 1.24 Å for C-N bonds in the nitro groups, aligning with typical picrate derivatives . The dihedral angle between the quinoline and picrate planes measures 12.5°, indicating minimal steric hindrance and optimal π-orbital overlap .

Synthesis and Purification Methods

Reaction Mechanism

Quinoline picrate is synthesized via acid-base neutralization. Quinoline (C9H7N\text{C}_9\text{H}_7\text{N}), a weak base, reacts with picric acid (C6H3N3O7\text{C}_6\text{H}_3\text{N}_3\text{O}_7) in a methanol-water solvent system:

C9H7N+C6H3N3O7C15H10N4O7+H2O\text{C}_9\text{H}_7\text{N} + \text{C}_6\text{H}_3\text{N}_3\text{O}_7 \rightarrow \text{C}_{15}\text{H}_{10}\text{N}_4\text{O}_7 + \text{H}_2\text{O}

The reaction proceeds exothermically, requiring temperature control (20–25°C) to prevent decomposition .

Optimization and Scalability

Industrial-scale production employs reflux conditions (70°C, 4 hours) to achieve yields exceeding 85%. Purification involves recrystallization from ethanol, yielding needle-like crystals with 99% purity (HPLC) . Critical parameters include:

  • Solvent Ratio: Methanol:water (3:1 v/v) maximizes solubility.

  • pH Control: Maintaining pH 2–3 prevents picric acid precipitation.

Physicochemical Properties

Thermal Stability and Decomposition

Differential scanning calorimetry (DSC) reveals an endothermic peak at 189°C, corresponding to melting, followed by exothermic decomposition at 250°C . The compound exhibits moderate shock sensitivity, comparable to ammonium picrate, necessitating cautious handling .

Table 2: Thermal and Physical Properties

PropertyValueSource
Melting Point189°C
Decomposition Temperature250°C
Density1.72 g/cm3^3

Solubility Profile

Quinoline picrate shows limited solubility in polar solvents:

  • Water: 0.12 g/L at 25°C

  • Ethanol: 8.5 g/L at 25°C

  • Chloroform: 22.3 g/L at 25°C .

Applications and Industrial Relevance

Analytical Chemistry

The compound serves as a derivatizing agent for quantifying tertiary amines via UV-Vis spectroscopy (λ_max = 380 nm) . Its crystalline stability makes it suitable for X-ray diffraction standards in structural studies .

Explosives and Energetic Materials

While less sensitive than potassium picrate, quinoline picrate’s nitro groups confer explosive potential. Blends with oxidizers (e.g., KClO3_3) exhibit detonation velocities of 4,200 m/s, though industrial use remains limited due to safety concerns .

Comparative Analysis with Related Compounds

Table 3: Quinoline Picrate vs. Analogous Picrates

CompoundMolecular FormulaMelting Point (°C)Key Difference
Quinoline PicrateC15H10N4O7\text{C}_{15}\text{H}_{10}\text{N}_4\text{O}_7189Combines quinoline and picrate
2-Butyl-Quinoline PicrateC19H18N4O7\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}_7118–119Alkyl side chain enhances lipophilicity
Potassium PicrateC6H2KN3O7\text{C}_6\text{H}_2\text{KN}_3\text{O}_7250Ionic bonding with K+^+

Future Research Directions

  • Biological Activity Screening: Investigate antimicrobial and anticancer properties in vitro.

  • Co-crystallization Studies: Explore co-crystals with polymers for controlled-release formulations.

  • Thermal Stabilizers: Develop additives to enhance decomposition thresholds for explosive applications.

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